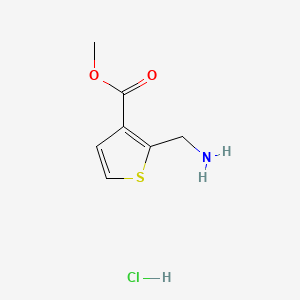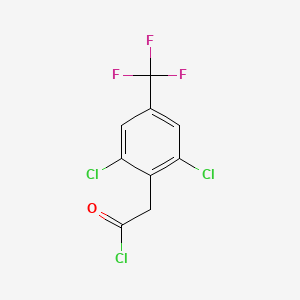
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% (2,6-DCFPC) is a powerful and versatile compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. 2,6-DCFPC is a chlorinated phenylacetyl chloride compound with a trifluoromethyl group. It is a useful reagent for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds.
科学研究应用
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds. Additionally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is an electrophilic compound and acts as a nucleophile in organic synthesis. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction is usually carried out in an aqueous solution at a temperature of 25-50°C. The reaction is reversible and the product of the reaction depends on the concentration of the reactants and the reaction conditions.
Biochemical and Physiological Effects
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a volatile, colorless liquid with a pungent odor. It is toxic and can cause skin and eye irritation. Inhalation of the compound can cause respiratory tract irritation and inflammation. Ingestion of the compound can cause nausea, vomiting, and abdominal pain. Prolonged exposure to the compound can cause liver and kidney damage.
实验室实验的优点和局限性
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a useful reagent for the synthesis of a variety of organic compounds. It is relatively inexpensive, easy to obtain, and can be stored for a long time. It is also relatively stable and has a low boiling point, making it easy to handle in the laboratory. However, the compound is toxic and can cause skin and eye irritation. Inhalation of the compound can cause respiratory tract irritation and inflammation. Ingestion of the compound can cause nausea, vomiting, and abdominal pain.
未来方向
In the future, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used in the synthesis of more complex organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It could also be used in the development of new drugs and other medicinal compounds. Additionally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used to create new materials and products, such as polymers and composites. Finally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used to develop new methods for the synthesis of organic compounds.
合成方法
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is synthesized by a two-step process. In the first step, 2,6-dichlorophenylacetyl chloride is reacted with trifluoromethanesulfonic acid in an aqueous solution. The reaction produces a mixture of 2,6-dichloro-4-(trifluoromethyl)phenylacetyl chloride (2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95%) and 2,6-dichloro-4-(trifluoroacetyl)phenylacetyl chloride (2,6-DCFAC). In the second step, the 2,6-DCFAC is separated from the 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% by distillation.
属性
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3O/c10-6-1-4(9(13,14)15)2-7(11)5(6)3-8(12)16/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMNYVHFWKBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

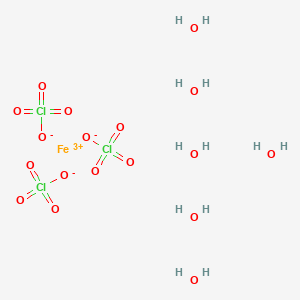
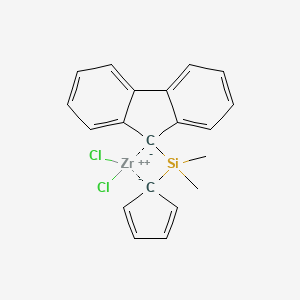
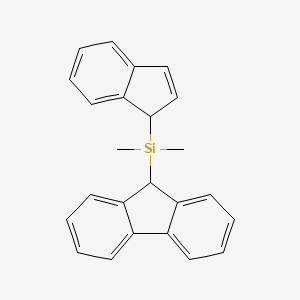

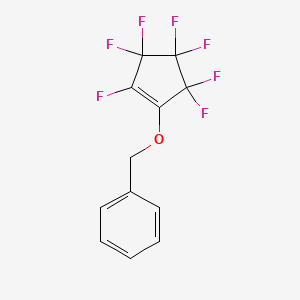


![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)
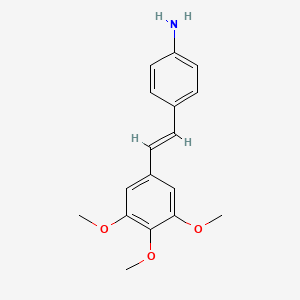
![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)
![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)
